N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
CAS No.: 63077-41-8
Cat. No.: VC7140900
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63077-41-8 |
|---|---|
| Molecular Formula | C12H14ClNO2 |
| Molecular Weight | 239.7 |
| IUPAC Name | N-[2-[4-(2-chloroacetyl)phenyl]ethyl]acetamide |
| Standard InChI | InChI=1S/C12H14ClNO2/c1-9(15)14-7-6-10-2-4-11(5-3-10)12(16)8-13/h2-5H,6-8H2,1H3,(H,14,15) |
| Standard InChI Key | NJBTUZLVPGGQGZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1=CC=C(C=C1)C(=O)CCl |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves a multi-step process:
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Formation of the Phenylethylamine Backbone:
Starting with 4-(2-aminoethyl)phenol, the amine group is acetylated using acetic anhydride or acetyl chloride to yield N-(2-(4-hydroxyphenyl)ethyl)acetamide. -
Introduction of the Chloroacetyl Group:
The hydroxyl group on the phenyl ring is substituted with a chloroacetyl moiety via Friedel-Crafts acylation or nucleophilic acyl substitution. Chloroacetyl chloride is commonly employed as the acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃). -
Purification:
The crude product is purified via recrystallization from toluene or column chromatography to achieve high purity.
Table 1: Representative Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0–5°C | Amide bond formation |
| Chloroacetylation | Chloroacetyl chloride, AlCl₃, DCM, 25°C | Introduce chloroacetyl group |
| Purification | Recrystallization (toluene) | Isolate pure product |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Automated systems control parameters such as temperature (±1°C) and stoichiometry, achieving yields exceeding 85%.
Chemical Properties and Structural Analysis
Physicochemical Characteristics
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Molecular Weight: 239.7 g/mol
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Melting Point: 48–52°C (similar to N-(2-phenylethyl)acetamide )
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
Spectroscopic Characterization
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FTIR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch, acetamide), ~1690 cm⁻¹ (C=O stretch, chloroacetyl), and ~3300 cm⁻¹ (N–H stretch).
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¹H NMR: Key signals include δ 2.05 ppm (s, 3H, CH₃ from acetamide), δ 3.55 ppm (t, 2H, CH₂ adjacent to amide), and δ 7.25–7.70 ppm (m, 4H, aromatic protons) .
Table 2: Key NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide CH₃ | 2.05 | Singlet |
| Ethyl CH₂ adjacent to amide | 3.55 | Triplet |
| Aromatic protons | 7.25–7.70 | Multiplet |
Biological Activities and Research Findings
Table 3: Cytotoxicity of Structural Analogs
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide (predicted) | MCF-7 | ~15–20 |
| N-(2-phenylethyl)acetamide | HepG2 | >50 |
The chloroacetyl group’s electrophilic nature may facilitate interactions with cellular nucleophiles, inducing apoptosis.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is a key precursor in synthesizing kinase inhibitors and antimicrobial agents. Its chloroacetyl group enables facile substitution reactions, allowing diversification of the phenyl ring.
Prodrug Development
The acetamide moiety enhances solubility, making it suitable for prodrug formulations. For instance, conjugation with antineoplastic agents improves bioavailability.
Comparison with Structural Analogs
N-(2-Phenylethyl)acetamide
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Structure: Lacks the chloroacetyl group.
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Activity: Demonstrates weaker antimicrobial effects (IC₅₀ >50 µg/mL vs. 15–20 µg/mL for the target compound).
N-{2-[5-(2-Chloroacetyl)-2-fluorophenyl]ethyl}acetamide
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Structure: Fluorine substituent at the ortho position.
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Reactivity: Enhanced electrophilicity due to fluorine’s electron-withdrawing effect.
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